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molecular formula C7H13NO2 B8507773 N-(Tetrahydrofuran-3-yl)propionamide

N-(Tetrahydrofuran-3-yl)propionamide

Cat. No. B8507773
M. Wt: 143.18 g/mol
InChI Key: SFMOPKJEEIDMNA-UHFFFAOYSA-N
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Patent
US06277790B1

Procedure details

A suspension of 21.7 g (0.57 mol) of lithium aluminum hydride in 500 ml of THF was admixed dropwise with a solution of 81 g (0.57 mol) of N-(tetrahydrofuran-3-yl)propionamide, and the solution was heated at reflux for 2 h. Excess lithium aluminum hydride was hydrolyzed by dropwise addition of 16 ml of water, 50 ml of 10% strength aqueous sodium hydroxide solution and another 45 ml of water. The white suspension was heated at reflux for one hour, causing the insoluble components to aggregate to a coarse white precipitate. The mixture was filtered off from the precipitate, the precipitate was thoroughly rinsed with ether and the combined filtrates were distilled. B.p. 64° C. (12 mm), yield 41 g. 1H NMR (270 MHz, in CDCl3): δ=0.92 (t, 3H), 1.15 (s, 1H), 1.50 (sext., 2H), 1.70 (m, 1H), 2.10 (m, 1H), 2.55 (m, 2H), 3.38 (m, 1H), 3.56 (dd, 1H), 3.70-3.96 (m, 3H).
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[CH2:11][CH2:10][CH:9]([NH:12][C:13](=O)[CH2:14][CH3:15])[CH2:8]1.O.[OH-].[Na+]>C1COCC1>[CH2:13]([NH:12][CH:9]1[CH2:10][CH2:11][O:7][CH2:8]1)[CH2:14][CH3:15] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
81 g
Type
reactant
Smiles
O1CC(CC1)NC(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
16 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
45 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The white suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered off from the precipitate
WASH
Type
WASH
Details
the precipitate was thoroughly rinsed with ether
DISTILLATION
Type
DISTILLATION
Details
the combined filtrates were distilled

Outcomes

Product
Name
Type
Smiles
C(CC)NC1COCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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